3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
CAS No.: 156755-27-0
Cat. No.: VC21325697
Molecular Formula: C28H34BrNO
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156755-27-0 |
---|---|
Molecular Formula | C28H34BrNO |
Molecular Weight | 480.5 g/mol |
IUPAC Name | 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3 |
Standard InChI Key | UCYJWCSOSZIQLQ-UHFFFAOYSA-N |
SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C |
Canonical SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine incorporates several key structural elements that define its chemical behavior. The primary structure consists of a central carbon atom (at the 3-position) that serves as a stereogenic center with an R configuration. This carbon atom connects to a phenyl ring, a brominated phenyl ring with a benzyloxy substituent, and a propyl chain that terminates with a diisopropylamine group.
The benzyloxy group creates an ether linkage between one phenyl ring and the main structure, while the bromine atom at the 5-position of the second phenyl ring introduces both electronic and steric effects that influence the compound's reactivity. The diisopropylamine moiety features two isopropyl groups attached to a nitrogen atom, contributing to the molecule's lipophilicity and potentially affecting its interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine are influenced by its complex structure and the presence of multiple functional groups. Below is a table summarizing its key properties:
Property | Value |
---|---|
Molecular Formula | C28H34BrNO |
Molecular Weight | 480.5 g/mol |
Physical State | Solid |
Chirality | R configuration at C3 |
Functional Groups | Benzyloxy, bromophenyl, diisopropylamine |
Solubility | Likely soluble in organic solvents (e.g., dichloromethane, ethanol) |
Lipophilicity | High (due to multiple aromatic rings and alkyl groups) |
The compound's lipophilic nature, conferred by its aromatic rings and alkyl substituents, suggests it would have good membrane permeability, a property that could be advantageous for potential pharmacological applications. The presence of the bromine atom and the benzyloxy group enhances its binding affinity to molecular targets, likely modulating its activity in biological systems.
Identification Data
For unambiguous identification of (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, various spectroscopic and analytical techniques can be employed. The table below provides comprehensive identification parameters:
Identifier | Value |
---|---|
IUPAC Name | (3R)-3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
CAS Number | 950773-38-3 |
InChI | InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3/t26-/m1/s1 |
InChI Key | UCYJWCSOSZIQLQ-AREMUKBSSA-N |
Canonical SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C |
Isomeric SMILES | CC(C)N(CCC@HC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C |
DSSTOX Substance ID | DTXSID30647801 |
These identification parameters are essential for database searches, spectral analysis, and other analytical procedures required for the compound's characterization and quality control.
Synthesis Methods
Synthetic Routes
The synthesis of (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine typically involves a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the final product. While specific synthetic routes may vary, a general approach would likely include the following key steps:
Chemical Reactivity
Types of Reactions
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine can participate in various chemical reactions owing to its multiple functional groups. The most significant reaction sites include:
The bromine atom on the phenyl ring, which can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including azides, cyanides, and amines. These reactions can lead to the formation of new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds, expanding the compound's chemical diversity.
The benzyl ether linkage, which can be cleaved under hydrogenolysis conditions (H2 with palladium catalysts) or strong acidic conditions, revealing a phenolic hydroxyl group that can serve as a site for further modifications.
The tertiary amine functionality, which can participate in alkylation reactions, oxidation to form N-oxides, or coordination with metals to form complexes. The amine group may also serve as a nucleophile in various reactions.
These reactive sites provide numerous opportunities for chemical modifications, making the compound versatile in organic synthesis applications.
Reaction Mechanisms
The reaction mechanisms involving (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine depend on the specific functional group targeted. For example:
Nucleophilic substitution at the bromine position typically proceeds through an SNAr mechanism, facilitated by the electron-withdrawing nature of the bromine atom. This mechanism involves the formation of a Meisenheimer complex as an intermediate, followed by elimination of the bromide leaving group.
Hydrogenolysis of the benzyl ether occurs through a mechanism involving coordination of the benzyl group to the palladium catalyst surface, followed by hydrogen addition and cleavage of the carbon-oxygen bond.
Reactions at the amine nitrogen generally follow typical tertiary amine chemistry, including nucleophilic substitution (SN2) mechanisms for alkylation reactions and electron transfer processes for oxidation reactions.
Understanding these reaction mechanisms is crucial for predicting the outcome of chemical transformations and for designing selective modifications of the compound.
Applications
Research Applications
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine has several potential applications in scientific research:
In medicinal chemistry, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders. The compound's structural features suggest potential interactions with various biological receptors, which could be exploited for therapeutic purposes.
As an intermediate in organic synthesis, it provides a platform for the creation of more complex molecules, including natural product analogues and novel drug candidates. The presence of multiple functional groups allows for selective modifications at different positions.
In chemical biology, the compound could be used to study structure-activity relationships in various biological systems, providing insights into how specific structural motifs influence biological activity.
The compound's chiral nature makes it potentially valuable in asymmetric synthesis, where it could serve as a chiral auxiliary or as a component in stereoselective transformations.
Comparison with Similar Compounds
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine belongs to a family of structurally related compounds that differ primarily in the substituents on the phenyl rings or the nature of the amine group. A comparative analysis reveals both similarities and differences in their properties and potential applications.
Similar compounds might include the chloro, fluoro, or iodo analogues, where the bromine atom is replaced by another halogen. These substitutions would alter the compound's electronic properties, reactivity, and potential biological activities. The bromine-containing compound generally exhibits intermediate properties between the less reactive chloro and more reactive iodo derivatives.
Variations in the amine portion, such as replacing the diisopropyl groups with other alkyl substituents, would affect the compound's lipophilicity, basicity, and steric properties. These changes would influence the compound's solubility, membrane permeability, and interactions with biological targets.
The stereochemistry at the 3-position is another critical factor, with the S enantiomer likely exhibiting different biological activities compared to the R enantiomer described here. This stereochemical difference highlights the importance of enantioselective synthesis and analysis in the context of this compound class.
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